molecular formula C31H31N3O3 B12045753 2,7,7-Trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide CAS No. 362487-36-3

2,7,7-Trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B12045753
CAS No.: 362487-36-3
M. Wt: 493.6 g/mol
InChI Key: XPJMTIFUEVSCJO-UHFFFAOYSA-N
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Description

2,7,7-Trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-Trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. Common starting materials include quinoline derivatives, pyridine derivatives, and phenoxyphenyl compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic and electrophilic substitutions, can modify the functional groups attached to the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, the compound may be investigated for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

The compound’s potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities, are of significant interest in medicinal chemistry.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,7,7-Trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and varying functional groups.

    Phenoxyphenyl Compounds: Compounds containing phenoxyphenyl moieties with different chemical modifications.

Uniqueness

The uniqueness of 2,7,7-Trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

362487-36-3

Molecular Formula

C31H31N3O3

Molecular Weight

493.6 g/mol

IUPAC Name

2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C31H31N3O3/c1-19-10-8-15-26(32-19)34-30(36)27-20(2)33-24-17-31(3,4)18-25(35)29(24)28(27)21-11-9-14-23(16-21)37-22-12-6-5-7-13-22/h5-16,28,33H,17-18H2,1-4H3,(H,32,34,36)

InChI Key

XPJMTIFUEVSCJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CC(C3)(C)C)C

Origin of Product

United States

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